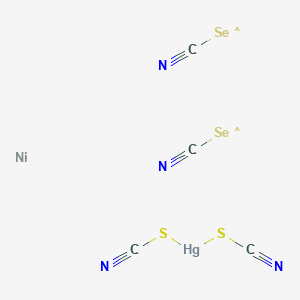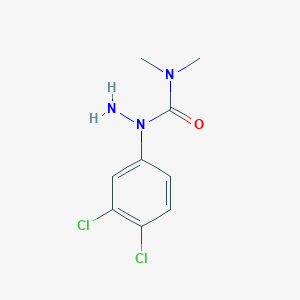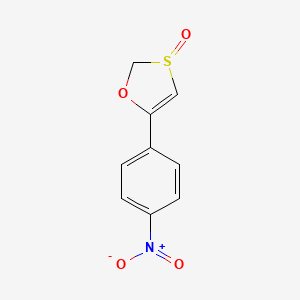
5-(4-Nitrophenyl)-1,3-oxathiole 3-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Nitrophenyl)-1,3-oxathiole 3-oxide is a heterocyclic compound that contains both sulfur and oxygen atoms in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrophenyl)-1,3-oxathiole 3-oxide typically involves the nitration of 5-phenylisoxazole. The nitration process can be carried out using a mixture of sulfuric and nitric acids, which introduces a nitro group into the aromatic ring . The reaction conditions often require careful control of temperature and concentration to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of nitration and heterocyclic synthesis can be applied. Industrial production would likely involve large-scale nitration reactions with optimized conditions for yield and purity.
化学反応の分析
Types of Reactions
5-(4-Nitrophenyl)-1,3-oxathiole 3-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen or metal hydrides for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups into the aromatic ring.
科学的研究の応用
5-(4-Nitrophenyl)-1,3-oxathiole 3-oxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism by which 5-(4-Nitrophenyl)-1,3-oxathiole 3-oxide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the oxathiole ring can interact with various biological molecules. These interactions can modulate biochemical pathways and lead to specific biological effects.
類似化合物との比較
Similar Compounds
5-(4-Nitrophenyl)isoxazole: Similar structure but lacks the oxathiole ring.
5-Phenylisoxazole: Precursor to the nitrated compound.
Nitroimidazoles: Contain nitro groups and exhibit similar reactivity.
Uniqueness
5-(4-Nitrophenyl)-1,3-oxathiole 3-oxide is unique due to the presence of both sulfur and oxygen in its heterocyclic ring, which imparts distinct chemical properties and reactivity compared to other nitroaromatic compounds.
特性
CAS番号 |
38709-94-3 |
|---|---|
分子式 |
C9H7NO4S |
分子量 |
225.22 g/mol |
IUPAC名 |
5-(4-nitrophenyl)-1,3-oxathiole 3-oxide |
InChI |
InChI=1S/C9H7NO4S/c11-10(12)8-3-1-7(2-4-8)9-5-15(13)6-14-9/h1-5H,6H2 |
InChIキー |
MUBCNRSEASQCLT-UHFFFAOYSA-N |
正規SMILES |
C1OC(=CS1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trichloro[(3-methylphenyl)methyl]silane](/img/structure/B14681175.png)
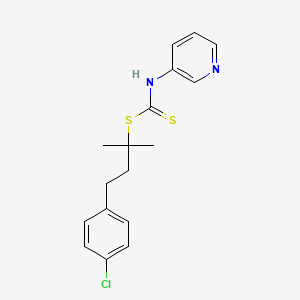
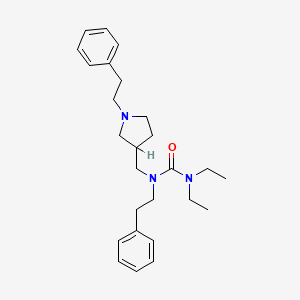
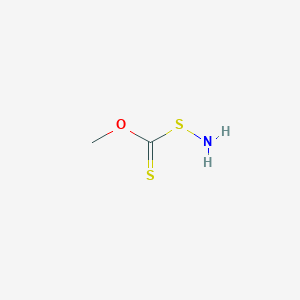


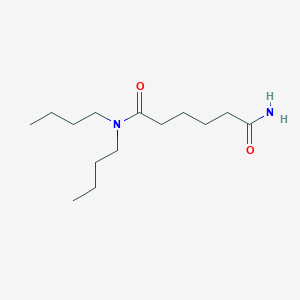
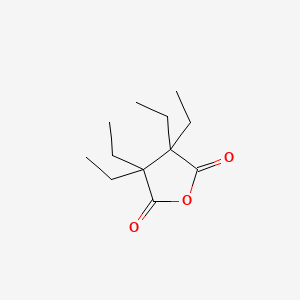
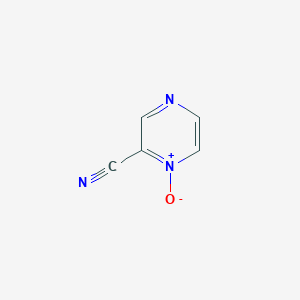


![3-Chloro-4-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14681259.png)
